molecular formula C6H12ClNO B6237991 2-chloro-N-methyl-N-propylacetamide CAS No. 39096-62-3

2-chloro-N-methyl-N-propylacetamide

Cat. No.: B6237991
CAS No.: 39096-62-3
M. Wt: 149.6
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Description

2-Chloro-N-methyl-N-propylacetamide (CAS 39096-62-3) is a chloroacetamide derivative with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol. This compound serves as a versatile alkylating agent and a valuable synthetic intermediate in pharmaceutical and medicinal chemistry research. Its structure, featuring a reactive chloroacetyl group and methyl-propyl amine moieties, makes it a key precursor for the synthesis of more complex molecules. A primary research application of this compound is its role as a precursor in the development of anti-cancer covalent ligands. Its conformational flexibility, evidenced by its existence as a rotameric mixture in a 46:54 ratio as confirmed by ¹H NMR analysis, suggests dynamic behavior in solution that can influence its reactivity and binding interactions. Furthermore, its utility is demonstrated in synthetic methodologies for creating libraries of biologically active compounds. For instance, it is employed in the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have been investigated as potential antidepressants. In such protocols, the chloroacetamide reacts with mercapto or amine groups to form thioether or secondary amide linkages, respectively, facilitating the exploration of structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

39096-62-3

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

Preparation Methods

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Activation : Chloroacetyl chloride reacts with triethylamine to form a reactive acyl ammonium intermediate.

  • Nucleophilic Attack : N-methylpropylamine attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.

Side reactions, such as over-acylation or polymerization, are suppressed by maintaining low temperatures during reagent addition and using aprotic solvents.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 4.09 (s, 2H, Cl–CH2–CO–)

  • δ 3.10 (m, 1H, N–CH(CH3))

  • δ 2.85 (s, 3H, N–CH3)

  • δ 1.45–1.35 (m, 2H, CH2–CH2–CH3)

  • δ 0.85 (t, J = 7.4 Hz, 3H, CH2–CH3)

13C NMR (100 MHz, CDCl3) :

  • δ 165.1 (C=O)

  • δ 52.3 (N–CH(CH3))

  • δ 42.7 (Cl–CH2–CO–)

  • δ 34.8 (N–CH3)

  • δ 20.7 (CH2–CH2–CH3)

  • δ 11.2 (CH2–CH3)

HRMS (+ESI) :

  • Calculated for C6H13ClNO ([M+H]+): 162.0684

  • Observed: 162.0682

Comparative Analysis of Synthetic Routes

ParameterValue/DescriptionSource
Starting MaterialN-methylpropylamine
Acylating AgentChloroacetyl chloride
SolventDichloromethane
CatalystTriethylamine
Reaction Time12–16 hours
Purification MethodSilica gel chromatography
Yield (Analogous)81% (for 2-chloro-N-(4-phenylbutan-2-yl)acetamide)

Process Optimization and Scalability

Solvent and Temperature Effects

  • Solvent Screening : Dichloromethane outperforms THF and acetonitrile in reaction efficiency due to its non-polar nature and compatibility with chloroacetyl chloride.

  • Temperature Control : Exothermic acylation necessitates cooling to 0°C during reagent addition to prevent decomposition.

Byproduct Management

  • Triethylamine Hydrochloride : Removed via aqueous wash steps.

  • Unreacted Chloroacetyl Chloride : Quenched with aqueous sodium bicarbonate during workup.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methyl-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Substituted acetamides.

    Hydrolysis: Carboxylic acids and amines.

    Oxidation: N-oxide derivatives.

    Reduction: Dechlorinated amides.

Scientific Research Applications

2-Chloro-N-methyl-N-propylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-propylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to undergo hydrolysis and oxidation further contributes to its diverse biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key structural analogs and their distinguishing features are summarized in Table 1.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Nitrogen Key Applications
2-Chloro-N-methyl-N-propylacetamide C₆H₁₁ClNO 148.6 Methyl, propyl Anti-cancer ligand research
N-Isopropyl-2-chloroacetamide C₅H₁₀ClNO 135.6 Isopropyl Chemical intermediate
Alachlor C₁₄H₂₀ClNO₂ 269.8 2,6-Diethylphenyl, methoxymethyl Herbicide
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-propylacetamide C₁₄H₁₈ClNO₃ 283.8 Propyl, benzodioxinylmethyl Undisclosed (structural study)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., benzodioxin in ) increase molecular weight and reduce solubility in polar solvents.
  • Electronic Effects : Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, making the compound reactive toward nucleophiles.
  • Biological Activity : Aromatic substituents (e.g., in alachlor ) improve herbicidal activity by enhancing binding to plant acetolactate synthase.

Reactivity and Functional Differences

  • Hydrolytic Stability : this compound is less prone to hydrolysis compared to alachlor due to the absence of labile methoxymethyl groups .
  • Rotamerism : The methyl/propyl substitution in this compound induces a 46:54 rotamer ratio, whereas N-isopropyl analogs (e.g., ) exhibit simpler NMR spectra due to symmetrical substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-methyl-N-propylacetamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between chloroacetyl chloride and methylpropylamine under controlled conditions. Key steps include:

  • Substitution reactions : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Temperature control : Maintaining 0–5°C during chloroacetyl chloride addition to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product. Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-chloroacetyl chloride) and using catalysts like triethylamine to neutralize HCl byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for signals at δ 3.2–3.4 ppm (N–CH₂–Cl) and δ 1.0–1.5 ppm (methyl and propyl groups). Splitting patterns confirm substituent arrangement .
  • ¹³C NMR : Peaks at ~165 ppm (C=O) and ~45 ppm (N–CH₂–Cl) validate the acetamide backbone .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C–Cl bond) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragment ions (e.g., loss of Cl or propyl groups) confirm molecular weight and structure .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under various experimental conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C–Cl and C–N bonds to assess hydrolysis or degradation pathways. Solvent effects can be modeled using polarizable continuum models (PCM) .
  • Molecular Dynamics (MD) Simulations : Predict interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding and hydrophobic interactions .
  • Transition State Analysis : Identify intermediates in nucleophilic substitution reactions using Gaussian or ORCA software .

Q. What strategies can be employed to resolve contradictions in reported biological activities of structurally related chloroacetamide derivatives?

  • Methodological Answer :

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. phenyl groups) and correlate with bioassay data (e.g., herbicidal efficacy) .
  • Meta-Analysis of Kinetic Data : Reconcile conflicting degradation rates by standardizing experimental parameters (pH, temperature) and using validated LC-MS/MS protocols .
  • Crystallographic Validation : Resolve ambiguities in binding modes using X-ray diffraction data for co-crystals with target proteins .

Q. How can researchers design experiments to analyze the environmental fate of this compound and its degradation products?

  • Methodological Answer :

  • Hydrolysis Studies : Monitor degradation kinetics in aqueous buffers (pH 4–9) at 25–50°C, identifying products via HPLC-UV or GC-MS .
  • Soil Microcosm Experiments : Assess microbial degradation by spiking soil samples and quantifying residual compound via isotopic labeling (e.g., ¹⁴C-tracing) .
  • Ecotoxicity Profiling : Use Daphnia magna or Aliivibrio fischeri bioassays to evaluate the impact of degradation metabolites .

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